3-Benzylidene-2-benzofuran-1-one
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Overview
Description
3-Benzylidene-2-benzofuran-1-one is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-2-benzofuran-1-one typically involves the cyclization of benzaldehyde derivatives with furan derivatives under acidic or basic conditions. One common method is the Knoevenagel condensation reaction, where benzaldehyde is reacted with furan in the presence of a base such as piperidine or pyridine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts such as Lewis acids or organocatalysts can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylidene-2-benzofuran-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of benzofuran-1,3-dione derivatives.
Reduction: Production of 3-benzylidene-2-benzofuran-1-ol.
Substitution: Generation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Benzylidene-2-benzofuran-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In cancer treatment, it may induce apoptosis (programmed cell death) in cancer cells by interfering with signaling pathways.
Comparison with Similar Compounds
2-Benzylidene-6-hydroxy-1-benzofuran-3(2H)-one
2-Benzylidene-1-benzofuran-3(2H)-one
2-Benzylidene-5-methoxy-1-benzofuran-3(2H)-one
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Properties
IUPAC Name |
3-benzylidene-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTPZXMEBGTPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870620 |
Source
|
Record name | 3-Benzylidenephthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575-61-1 |
Source
|
Record name | Benzylidenephthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=575-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzylidenephthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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